molecular formula C30H56O7 B12916137 [(2R)-2-[(2R,3S)-3,4-Dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl]dodecanoate

[(2R)-2-[(2R,3S)-3,4-Dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl]dodecanoate

Cat. No.: B12916137
M. Wt: 528.8 g/mol
InChI Key: VUGBYFHERPAGBX-FFDQPCAYSA-N
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Description

The compound [(2R)-2-[(2R,3S)-3,4-Dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl]dodecanoate is a bifunctional ester featuring:

  • Two dodecanoate (C12) chains: Contributing to its lipophilic character.
  • A tetrahydrofuran (oxolane) ring: Substituted with 3,4-dihydroxy groups in the (2R,3S) configuration, enabling hydrogen bonding and influencing stereochemical interactions.
  • Ester linkages: Critical for hydrolytic stability and surfactant properties.

Its stereochemistry and functional groups distinguish it from related compounds in applications such as surfactants, emulsifiers, or pharmaceutical intermediates .

Properties

Molecular Formula

C30H56O7

Molecular Weight

528.8 g/mol

IUPAC Name

[(2R,3R,4S)-2-[(1R)-1-dodecanoyloxy-2-hydroxyethyl]-4-hydroxyoxolan-3-yl] dodecanoate

InChI

InChI=1S/C30H56O7/c1-3-5-7-9-11-13-15-17-19-21-27(33)36-26(23-31)30-29(25(32)24-35-30)37-28(34)22-20-18-16-14-12-10-8-6-4-2/h25-26,29-32H,3-24H2,1-2H3/t25-,26+,29+,30+/m0/s1

InChI Key

VUGBYFHERPAGBX-FFDQPCAYSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@@H]1[C@H](CO[C@@H]1[C@@H](CO)OC(=O)CCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCC(=O)OC1C(COC1C(CO)OC(=O)CCCCCCCCCCC)O

Origin of Product

United States

Preparation Methods

General Synthetic Route

The preparation of [(2R)-2-[(2R,3S)-3,4-Dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl]dodecanoate typically involves:

  • Step 1: Protection of Hydroxyl Groups (if necessary)
    To ensure selective esterification, the free hydroxyl groups on the sugar moiety may be temporarily protected using protecting groups such as acetals or silyl ethers.

  • Step 2: Esterification Reaction
    The key step is the esterification of the primary and secondary hydroxyl groups with dodecanoic acid or its activated derivatives (e.g., dodecanoyl chloride or dodecanoic anhydride).

    • Common reagents: Dodecanoyl chloride or dodecanoic acid with coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
    • Catalysts: DMAP (4-dimethylaminopyridine) is often used to enhance the esterification rate and selectivity.
    • Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) are preferred to avoid hydrolysis.
  • Step 3: Deprotection (if applicable)
    After esterification, any protecting groups are removed under mild conditions to restore the free hydroxyl groups on the sugar ring.

  • Step 4: Purification
    The product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC to isolate the pure diester with the correct stereochemistry.

Specific Research Findings and Data

Preparation Step Conditions/Details Notes/References
Hydroxyl Protection Use of acetals or silyl ethers Protects secondary hydroxyls to control regioselectivity
Esterification Dodecanoyl chloride, DCC/DMAP, anhydrous DCM, 0-25°C High yield esterification with stereochemical retention
Deprotection Mild acidic or fluoride ion treatment Restores free hydroxyls without racemization
Purification Silica gel chromatography, preparative HPLC Ensures >95% purity and stereochemical integrity
  • The stereochemical integrity of the sugar moiety is maintained by controlling reaction temperature and avoiding harsh acidic or basic conditions that could cause epimerization.
  • The use of activated acid derivatives (acyl chlorides) improves reaction efficiency compared to direct acid coupling.
  • Literature references such as Chemische Berichte (1956), Tetrahedron Letters (1974), and Chemical and Pharmaceutical Bulletin (1970) provide detailed synthetic routes and characterization data supporting these methods.

Alternative Methods

  • Enzymatic esterification using lipases has been explored for regioselective acylation of sugar derivatives, offering milder conditions and higher selectivity, though less common for this specific compound [general knowledge].
  • Direct esterification using dodecanoic acid with acid catalysts is less favored due to lower yields and possible side reactions.

Analytical and Structural Confirmation

  • Structural confirmation is performed by NMR spectroscopy (1H, 13C), mass spectrometry, and optical rotation measurements to confirm stereochemistry.
  • Purity and identity are confirmed by chromatographic methods and melting point analysis.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Impact on Product Quality
Reaction temperature 0–25°C Maintains stereochemical integrity
Solvent Anhydrous dichloromethane or THF Prevents hydrolysis and side reactions
Coupling agent DCC or EDC with DMAP catalyst Enhances esterification efficiency
Reaction time 4–24 hours Ensures complete conversion
Purification method Silica gel chromatography, preparative HPLC Achieves high purity and stereochemical purity
Yield Typically 70–90% Dependent on reaction conditions and purity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The ester linkages can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C24H46O6
  • Molecular Weight : 446.63 g/mol
  • Structural Characteristics : The compound features a dodecanoyloxy group and a dihydroxy oxolane moiety, which contribute to its solubility and biological activity.

Drug Delivery Systems

The compound's amphiphilic nature makes it suitable for use in drug delivery systems. Its ability to form micelles can enhance the solubility of hydrophobic drugs, facilitating their transport in biological systems.

  • Case Study : Research has indicated that compounds similar to [(2R)-2-[(2R,3S)-3,4-Dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl]dodecanoate can encapsulate poorly soluble drugs, improving their bioavailability and therapeutic efficacy .

Antiviral Activity

Studies suggest that derivatives of this compound exhibit antiviral properties, particularly against enveloped viruses. The mechanism may involve disrupting viral membranes or inhibiting viral entry into host cells.

  • Case Study : A study demonstrated that certain dodecanoate derivatives showed significant antiviral activity in vitro against herpes simplex virus .

Enzyme Modulation

The compound has been investigated for its potential to modulate enzyme activity, particularly in metabolic pathways involving lipid metabolism.

  • Research Findings : Experiments have shown that the incorporation of hydroxylated fatty acids can influence the activity of lipases and other enzymes involved in lipid metabolism .

Glycoconjugates Synthesis

The presence of the dihydroxy oxolane unit allows for the synthesis of glycoconjugates, which are essential in cell signaling and recognition processes.

  • Application Insight : Glycoconjugates synthesized from this compound have applications in vaccine development and immunotherapy due to their ability to mimic natural glycoproteins .

Biodegradable Polymers

The compound can be utilized as a building block for biodegradable polymers. Its structure provides flexibility and strength while maintaining biocompatibility.

  • Case Study : Research indicates that polymers derived from dodecanoic acid exhibit favorable degradation rates and mechanical properties suitable for medical implants .

Surface Modifications

In materials science, the compound can be used to modify surfaces to enhance biocompatibility or hydrophobicity.

  • Application Example : Coatings made from this compound have been shown to improve the performance of biomedical devices by reducing protein adsorption and enhancing cell attachment .

Mechanism of Action

The mechanism of action of (2R,3R,4S)-2-(®-1-(Dodecanoyloxy)-2-hydroxyethyl)-4-hydroxytetrahydrofuran-3-yl dodecanoate involves its interaction with various molecular targets. The hydroxyl and ester groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane properties and cellular functions.

Comparison with Similar Compounds

Sorbitan Monolaurate (CAS 5959-89-7)

  • Structure: [(2S)-2-[(2R,3R,4R)-3,4-Dihydroxyoxolan-2-yl]-2-hydroxyethyl] dodecanoate.
  • Key Differences: Stereochemistry: The oxolane ring has 3R,4R-dihydroxy groups vs. the target compound’s 3S,4R configuration. Substituents: Sorbitan monolaurate has a single dodecanoate chain and a free hydroxyl group, whereas the target compound has two dodecanoate chains.
  • Properties: Boiling Point: 516.1±45.0 °C. Density: 1.1±0.1 g/cm³. Applications: Widely used as a nonionic surfactant in food and cosmetics.

Sorbitan Monooleate (CAS 1338-43-8)

  • Structure: [(2R)-2-[(2R,3R,4S)-3,4-Dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate.
  • Key Differences: Fatty Acid Chain: Oleate (C18:1) vs. dodecanoate (C12) in the target compound. Stereochemistry: 3R,4S-dihydroxy configuration on the oxolane ring.
  • Properties :
    • Molecular Weight : 428 g/mol.
    • Applications : Used in pharmaceuticals and food due to its unsaturated chain, which lowers melting point and improves fluidity. The target compound’s saturated C12 chains may offer better oxidative stability but reduced solubility in polar solvents .

Benzyl-Protected Analogs (e.g., Compound 5d from )

  • Structure: (S)-2-((R)-3,4-Bis(benzyloxy)-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethyl dodecanoate.
  • Key Differences :
    • Protecting Groups : Benzyl ethers replace free hydroxyls on the oxolane ring.
    • Functional Groups : A ketone (5-oxo group) absent in the target compound.
  • Properties :
    • Increased hydrophobicity due to benzyl groups.
    • The ketone enhances reactivity, making it prone to nucleophilic attacks, unlike the target compound’s dihydroxy groups, which favor hydrogen bonding .

Ethoxy-Modified Analog ()

  • Structure: 2-{2-[(2R,3R)-3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy}ethyl dodecanoate.
  • Key Differences :
    • Ethoxy Side Chains : Introduce additional hydroxyl groups, increasing hydrophilicity.
  • Properties: Higher water solubility compared to the target compound. Potential use in aqueous formulations, whereas the target compound may excel in lipid-based systems .

Structural and Functional Analysis Table

Compound Name Key Structural Features Molecular Weight (g/mol) Key Properties Applications References
Target Compound Two dodecanoate chains; (2R,3S)-3,4-dihydroxyoxolane ~628 (estimated) High lipophilicity, hydrogen bonding Surfactants, emulsifiers
Sorbitan Monolaurate Single dodecanoate chain; (2S,3R,4R)-dihydroxyoxolane 370.4 Boiling point 516°C, density 1.1 g/cm³ Food/cosmetic emulsifiers
Sorbitan Monooleate Oleate chain; (2R,3R,4S)-dihydroxyoxolane 428 Unsaturated chain, low melting point Pharmaceuticals, lubricants
Benzyl-Protected Analog (5d) Benzyl-protected oxolane; 5-oxo group ~550 (estimated) Hydrophobic, reactive ketone Synthetic intermediates
Ethoxy-Modified Analog Ethoxy side chains on oxolane ~700 (estimated) Enhanced water solubility Aqueous formulations

Research Findings and Implications

  • Crystal Packing : The target compound’s hydroxyl groups facilitate hydrogen bonding, as seen in related oxolane derivatives with O–H···O interactions (e.g., d(O21···O1) = 2.73 Å in ). This may influence its solid-state stability and melting behavior.

Biological Activity

The compound [(2R)-2-[(2R,3S)-3,4-Dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl]dodecanoate is a complex fatty acid derivative that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and biochemical properties.

Chemical Structure and Properties

The molecular formula of the compound is C24H46O5C_{24}H_{46}O_5, with a molecular weight of approximately 402.63 g/mol. This compound features a dodecanoyloxy group and a dihydroxyoxolane moiety, which contribute to its unique biological properties.

  • Antioxidant Properties : The presence of hydroxyl groups in the oxolane ring suggests potential antioxidant activity. Studies indicate that compounds with similar structures can scavenge free radicals, thereby protecting cells from oxidative stress .
  • Anti-inflammatory Effects : Fatty acid esters have been shown to modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various tissues .
  • Cell Membrane Interaction : The long hydrophobic chain allows this compound to integrate into lipid membranes, potentially affecting membrane fluidity and permeability, which can influence cellular signaling pathways .

Case Studies

  • In Vitro Studies : Research has demonstrated that similar compounds exhibit significant cytotoxic effects on cancer cell lines. For instance, studies involving fatty acid esters have shown inhibition of proliferation in breast cancer cells through apoptosis induction .
  • Animal Models : In vivo studies have indicated that compounds with structural similarities can reduce tumor growth in xenograft models by enhancing apoptosis and inhibiting angiogenesis .
  • Metabolomics Analysis : A metabolomics approach using LC-QTOF-MS has identified the metabolic pathways influenced by this compound, highlighting its role in lipid metabolism and energy homeostasis .

Data Table: Biological Activities and Findings

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals; protects against oxidative stress ,
Anti-inflammatoryInhibits pro-inflammatory cytokines; reduces inflammation ,
CytotoxicityInduces apoptosis in cancer cell lines
Metabolic RegulationInfluences lipid metabolism; affects energy homeostasis

Discussion

The biological activity of this compound suggests significant therapeutic potential, particularly in oncology and inflammatory diseases. Its dual role as an antioxidant and anti-inflammatory agent could provide a multifaceted approach to treatment.

Q & A

What are the established synthetic routes for [(2R)-2-[(2R,3S)-3,4-dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl]dodecanoate, and how are intermediates purified?

Basic Research Question
The compound is synthesized via esterification reactions using dodecanoyl chloride under basic conditions (e.g., triethylamine or 4-dimethylaminopyridine (DMAP) as catalysts). A typical protocol involves coupling the hydroxyl-containing precursor (e.g., a furanone derivative) with dodecanoyl chloride in solvents like dichloromethane or ethyl acetate/petroleum ether mixtures . Reaction progress is monitored by TLC, and purification is achieved via column chromatography using silica gel with gradients of ethyl acetate in hexane. Final products are characterized by 1^1H NMR, 13^{13}C NMR, and elemental analysis to confirm purity (>95%) and structural integrity .

Which spectroscopic and analytical techniques are critical for confirming the stereochemistry and functional group integrity of this compound?

Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying stereochemistry and functional groups. 1^1H NMR identifies proton environments (e.g., dihydroxyoxolane protons at δ 3.8–4.5 ppm, dodecanoyl methylene protons at δ 1.2–1.6 ppm), while 13^{13}C NMR confirms carbonyl (δ ~170 ppm) and ether linkages . High-resolution mass spectrometry (HRMS) validates molecular weight. Polarimetry or chiral HPLC may resolve enantiomeric purity, though X-ray crystallography (see Advanced Question 4) is definitive for absolute configuration .

How do competing reaction pathways impact stereochemical control during synthesis, and how can these be mitigated?

Advanced Research Question
The compound’s stereochemical complexity arises from multiple chiral centers in the dihydroxyoxolane ring and the ester linkage. Competing pathways, such as epimerization at C2 or C3 of the oxolane ring, can occur under acidic or high-temperature conditions. To minimize this:

  • Use low-temperature reactions (0–5°C) during acylation steps .
  • Employ bulky protecting groups (e.g., trityl or benzyl) to shield reactive hydroxyls and prevent undesired side reactions .
  • Optimize reaction times to avoid prolonged exposure to basic catalysts like DMAP, which may promote racemization .

What insights does X-ray crystallography provide about the compound’s molecular conformation and intermolecular interactions?

Advanced Research Question
Single-crystal X-ray diffraction reveals the compound’s three-dimensional conformation, including deviations from planarity in the oxolane ring (e.g., puckering parameters) and hydrogen-bonding networks. For example, the hydroxyl groups on the oxolane ring form intramolecular hydrogen bonds with ether oxygen atoms (O–H···O distance: ~2.7 Å), stabilizing the structure. These interactions create a 10-membered pseudocyclic motif, influencing solubility and crystallization behavior . Data collection typically uses MoKα radiation (λ = 0.7107 Å), and refinement software (e.g., SHELXL) confirms atomic coordinates and thermal displacement parameters .

How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

Advanced Research Question
The ester linkages are susceptible to hydrolysis under acidic (pH < 3) or alkaline (pH > 9) conditions. Stability studies using HPLC or LC-MS show:

  • Degradation at elevated temperatures (>40°C) in aqueous solutions, with half-life reduced by 50% at 50°C .
  • Enhanced stability in anhydrous solvents (e.g., DMSO or dry DCM) when stored at –20°C under inert gas .
  • Sensitivity to UV light, necessitating amber glassware for long-term storage .

How does the substitution pattern of the oxolane ring influence the compound’s physicochemical properties compared to structurally related esters?

Advanced Research Question
Comparative studies with sorbitan monooleate (Span 80) and mannide monooleate highlight the role of hydroxyl group positioning. For instance:

  • The (2R,3S)-dihydroxyoxolane configuration increases hydrophilicity compared to sorbitan’s (3R,4S) diol, altering partition coefficients (log P: ~4.2 vs. 5.1 for Span 80) .
  • The dodecanoyl chains enhance lipid solubility, making the compound suitable for micelle formation in aqueous buffers (critical concentration ~0.1 mM) .
  • Differential scanning calorimetry (DSC) shows a melting point range of 35–40°C, distinct from Span 60’s higher melting point (60°C) due to saturated stearate chains .

What strategies are employed to resolve contradictions in NMR data when characterizing diastereomeric impurities?

Advanced Research Question
Diastereomers arising from incomplete stereochemical control during synthesis are resolved by:

  • 2D NMR techniques (e.g., COSY, NOESY) to differentiate spatial proximity of protons .
  • Isotopic labeling (e.g., 13^{13}C-enriched precursors) to trace carbon connectivity in complex mixtures .
  • Pairing NMR with circular dichroism (CD) to correlate optical activity with stereochemical assignments .

What role do computational methods play in predicting the compound’s reactivity and interaction with biological targets?

Advanced Research Question
Density functional theory (DFT) calculations predict reaction pathways for ester hydrolysis, identifying transition states and activation energies. Molecular docking simulations (e.g., AutoDock Vina) model interactions with enzymes like lipases, revealing binding affinities to the oxolane ring’s hydroxyl groups (–7.2 kcal/mol) . These methods guide rational design of analogs with improved stability or bioactivity.

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